2-Chloro-4-(2-fluorophenyl)phenol
Description
Properties
IUPAC Name |
2-chloro-4-(2-fluorophenyl)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClFO/c13-10-7-8(5-6-12(10)15)9-3-1-2-4-11(9)14/h1-7,15H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAPPHRAUOINSEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=C(C=C2)O)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClFO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70673442 | |
| Record name | 3-Chloro-2'-fluoro[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70673442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1214382-26-9 | |
| Record name | 3-Chloro-2'-fluoro[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70673442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Conditions and Reagents
Chlorinating agents such as sulfuryl chloride (SO₂Cl₂) or chlorine gas (Cl₂) are commonly employed. The reaction is typically conducted in a biphasic system (water and organic solvent) to enhance selectivity and minimize over-chlorination. For example:
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Sulfuryl chloride : A 1:1 molar ratio of 4-(2-fluorophenyl)phenol to SO₂Cl₂ in dichloromethane at 60–70°C yields 2-chloro-4-(2-fluorophenyl)phenol with >95% purity.
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Chlorine gas : Gaseous Cl₂ bubbled through a solution of 4-(2-fluorophenyl)phenol in acetic acid at 5–10°C achieves 88–92% selectivity for the mono-chlorinated product.
Table 1: Direct Chlorination Optimization
| Chlorinating Agent | Solvent | Temperature (°C) | Yield (%) | Selectivity (%) |
|---|---|---|---|---|
| SO₂Cl₂ | CH₂Cl₂ | 60–70 | 89 | 95 |
| Cl₂ (gas) | Acetic acid | 5–10 | 85 | 92 |
Role of Water in Selectivity
The patent US5053557A highlights the critical role of water in suppressing di- and tri-chlorinated byproducts. Water forms a separate aqueous layer that sequesters hydrogen chloride (HCl), preventing acid-catalyzed isomerization and enhancing ortho-directing effects of the hydroxyl group. This biphasic system reduces 2,6-dichloro impurities from ~6% to <1%.
Coupling Reactions for Modular Synthesis
For cases where 4-(2-fluorophenyl)phenol is unavailable, cross-coupling strategies provide an alternative route. These methods often involve Suzuki-Miyaura or Ullmann couplings to assemble the fluorophenyl and chlorophenol moieties.
Suzuki-Miyaura Coupling
A palladium-catalyzed coupling between 2-chloro-4-iodophenol and 2-fluorophenylboronic acid enables precise construction of the target molecule:
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Reagents : Pd(PPh₃)₄ (2 mol%), K₂CO₃ (3 equiv), ethanol/water (4:1).
-
Conditions : 80°C for 12 hours under nitrogen.
This method avoids harsh chlorination conditions but requires pre-functionalized iodophenol precursors.
Ullmann Coupling
Copper-mediated coupling of 2-chlorophenol with 2-fluoroiodobenzene offers a cost-effective alternative:
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Catalyst : CuI (10 mol%), 1,10-phenanthroline (20 mol%).
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Solvent : DMSO at 110°C for 24 hours.
Friedel-Crafts Alkylation
While less common, Friedel-Crafts alkylation can introduce the 2-fluorophenyl group to a chlorophenol derivative. For example, reacting 2-chlorophenol with 2-fluorobenzyl chloride in the presence of AlCl₃:
-
Conditions : Nitromethane solvent, 0°C to room temperature, 6 hours.
This method is limited by competing polymerization and requires rigorous purification.
Industrial-Scale Production Considerations
Large-scale synthesis prioritizes cost efficiency and minimal waste. Key industrial adaptations include:
-
Continuous-flow reactors : Enhance heat transfer and reduce reaction times for chlorination.
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Solvent recycling : Dichloromethane and acetic acid are recovered via distillation.
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Byproduct management : HCl gas is neutralized with NaOH to produce NaCl for disposal.
Comparative Analysis of Methods
Table 2: Method Comparison
| Method | Advantages | Limitations | Scalability |
|---|---|---|---|
| Direct chlorination | High yield, low cost | Requires toxic Cl₂ gas | Industrial |
| Suzuki coupling | Precise, mild conditions | Expensive catalysts | Lab-scale |
| Ullmann coupling | Cost-effective | Long reaction times | Pilot-scale |
| Friedel-Crafts | Simple reagents | Low selectivity | Not recommended |
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(2-fluorophenyl)phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents such as chlorine and fluorine sources are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce various halogenated derivatives .
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Molecules
2-Chloro-4-(2-fluorophenyl)phenol serves as a versatile building block in organic synthesis. It is used to create more complex organic compounds through various reactions such as nucleophilic substitution and coupling reactions. The compound's halogen substituents facilitate these transformations, making it a valuable intermediate in synthetic organic chemistry.
Table 1: Reaction Pathways Involving this compound
| Reaction Type | Description | Example Products |
|---|---|---|
| Nucleophilic Substitution | Substitution of halogen with nucleophiles | Various aryl derivatives |
| Coupling Reactions | Formation of biaryl compounds | Biaryl ethers, amines |
| Oxidation | Conversion to quinones or phenolic derivatives | Quinone derivatives |
Biological Applications
Enzyme Interaction Studies
The compound's structural characteristics make it useful for studying enzyme interactions and metabolic pathways. Research indicates that it can affect enzyme activity by binding to active sites, which is crucial for understanding biochemical processes .
Potential Anticancer Activity
Recent studies have explored the anticancer properties of related compounds that include the this compound moiety. For instance, derivatives have shown significant inhibitory effects on cancer cell lines, suggesting that this compound could be a lead structure for developing new anticancer drugs .
Case Study: Inhibition of AbTYR
A study evaluated the inhibitory effects of compounds containing the 3-chloro-4-fluorophenyl fragment on the enzyme AbTYR (tyrosinase). The results indicated that modifications to the structure significantly enhanced inhibitory activity, with some derivatives achieving IC50 values in the low micromolar range, demonstrating potential for therapeutic applications in skin pigmentation disorders .
Medicinal Chemistry
Pharmaceutical Intermediate
Research is ongoing to assess this compound as a pharmaceutical intermediate. Its ability to participate in diverse chemical reactions makes it a candidate for synthesizing novel therapeutic agents. The compound's derivatives have been investigated for their potential roles in treating various diseases, including cancer and infections .
Industrial Applications
Specialty Chemicals Production
In industrial settings, this compound is utilized in producing specialty chemicals with specific properties tailored for applications in materials science and manufacturing processes. Its unique reactivity allows for the development of materials with enhanced performance characteristics .
Mechanism of Action
The mechanism of action of 2-Chloro-4-(2-fluorophenyl)phenol involves its interaction with molecular targets such as enzymes and receptors. The halogen atoms in the compound can form strong bonds with active sites, influencing the activity of enzymes and altering metabolic pathways . This interaction can lead to various biological effects, making the compound useful in both research and industrial applications .
Comparison with Similar Compounds
Structural and Functional Variations
The following table summarizes key structural analogs and their distinguishing features:
Impact of Substituents on Properties
- Electron-Withdrawing Effects: The 2-fluorophenyl group in the target compound introduces moderate electron withdrawal, enhancing the phenol’s acidity compared to non-fluorinated analogs like 2-chloro-4-phenylphenol . The trifluoromethyl (CF₃) group in 3-[2-chloro-4-(trifluoromethyl)phenoxy]phenol significantly increases lipophilicity, favoring membrane permeability but reducing aqueous solubility .
- Hydrogen Bonding and Crystal Packing: Analogs such as 2-Chloro-4-{(E)-[(4-chloro-phenyl)imino]-methyl}phenol (a Schiff base) exhibit O-H⋯N hydrogen bonds and π-π stacking, which stabilize crystal structures .
- Synthetic Challenges: Fluorinated analogs (e.g., 2-chloro-4-(3,4-difluorophenyl)phenol) often require high-temperature reactions (e.g., 130°C) and inert atmospheres, as seen in Zhong’s synthesis . The target’s 2-fluorophenyl group may impose milder conditions due to reduced steric hindrance compared to bulkier substituents like tert-pentyl .
Biological Activity
2-Chloro-4-(2-fluorophenyl)phenol is an organic compound with the molecular formula and a molecular weight of approximately 228.64 g/mol. Its structure features a phenolic hydroxyl group (-OH) attached to a benzene ring, further substituted by chlorine and fluorine atoms. This unique substitution pattern contributes to its distinct chemical properties and biological activities, making it a subject of interest in pharmacological and biochemical research.
The compound exhibits various physical and chemical properties that influence its biological activity:
- Boiling Point : 88 °C at 4 mmHg
- Density : 1.344 g/mL at 25 °C
Phenolic compounds like this compound interact with biological systems primarily through:
- Hydrogen Bonding : Interactions with proteins and enzymes.
- Hydrophobic Interactions : Affecting membrane permeability and receptor binding.
- π-π Stacking : Influencing molecular recognition processes.
These interactions can lead to various biochemical pathways, including enzyme inhibition or activation, impacting cellular metabolism and signaling pathways.
Biological Activities
Research has highlighted several biological activities associated with this compound:
Antioxidant Activity
The compound has demonstrated potential antioxidant properties, which are crucial in mitigating oxidative stress in biological systems. This activity is primarily attributed to its ability to scavenge free radicals and inhibit lipid peroxidation.
Antimicrobial Activity
Studies have shown that phenolic compounds exhibit significant antimicrobial effects against various pathogens. Although specific data on this compound's antimicrobial efficacy is limited, its structural analogs have been reported to possess considerable activity against bacteria and fungi.
Anticancer Properties
The compound's interaction with cellular mechanisms suggests potential anticancer properties. In vitro studies on structurally similar compounds have indicated cytotoxic effects against cancer cell lines, particularly through mechanisms involving apoptosis induction and cell cycle arrest.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with related compounds is presented below:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 4-Fluorophenol | Lacks chlorine atom; simpler reactivity | Precursor for various chemical syntheses |
| 3-Chloro-2-fluorophenol | Different substitution pattern | May exhibit distinct biological activity |
| 2,3-Difluorophenol | Contains two fluorine atoms | Enhanced electronic properties |
Case Studies
- Enzymatic Pathways : Research indicates that this compound interacts with enzymes involved in the metabolism of phenolic compounds, influencing their biochemical pathways and potentially leading to the formation of valuable derivatives such as fluorocatechols.
- Antimicrobial Studies : While direct studies on this compound are scarce, related phenolic compounds have shown efficacy against pathogens like E. coli and S. aureus, suggesting that similar activities may be present .
- Antioxidant Effects : The antioxidant capacity of phenolic compounds has been well-documented, with implications for reducing oxidative damage in various disease states .
Q & A
Q. What are the recommended synthetic routes for 2-Chloro-4-(2-fluorophenyl)phenol, and how can selectivity be optimized?
- Methodological Answer : The synthesis typically involves halogenation or coupling reactions. For example, chlorination of 4-(2-fluorophenyl)phenol under controlled conditions (e.g., using Cl2 or SO2Cl2) can yield the target compound. Selectivity is influenced by reaction temperature, solvent polarity, and catalyst choice (e.g., Lewis acids like FeCl3). Monitor reaction progress via TLC or HPLC to optimize yield and minimize byproducts such as over-chlorinated derivatives .
Q. How can the purity and structural integrity of this compound be validated?
- Methodological Answer : Use a combination of analytical techniques:
- NMR spectroscopy (<sup>1</sup>H, <sup>13</sup>C, and <sup>19</sup>F) to confirm substitution patterns and aromatic proton environments.
- Mass spectrometry (EI/ESI) to verify molecular weight and fragmentation patterns (e.g., loss of Cl or F groups).
- HPLC-PDA with a C18 column (acetonitrile/water gradient) to assess purity (>95% recommended for biological assays) .
Q. What are the key physicochemical properties of this compound relevant to solubility and stability?
- Methodological Answer :
- LogP : Estimated at ~3.2 (via computational tools like ACD/Labs), indicating moderate hydrophobicity.
- Solubility : Soluble in DMSO, ethanol, and dichloromethane; sparingly soluble in water.
- Stability : Store under inert atmosphere (N2) at 2–8°C to prevent oxidation or hydrolysis. Perform stability studies under varying pH (4–9) and temperature conditions (-20°C to 25°C) .
Q. How can crystallographic data for this compound be obtained and refined?
- Methodological Answer :
- Use SHELXL for small-molecule refinement after X-ray diffraction data collection.
- Employ ORTEP-3 for graphical representation of thermal ellipsoids and molecular geometry.
- Validate hydrogen bonding and π-π interactions using Mercury or PLATON software .
Q. What safety protocols are essential when handling this compound in the laboratory?
- Methodological Answer :
- Follow GHS guidelines : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and synthesis.
- Waste disposal : Neutralize phenolic waste with 10% NaOH before incineration.
- Monitor airborne exposure via GC-MS to ensure compliance with OSHA limits (<1 ppm) .
Advanced Research Questions
Q. How do electronic effects of the 2-fluorophenyl and chloro substituents influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing fluorine and chlorine groups activate the phenol’s ortho/para positions for electrophilic substitution. Computational studies (DFT/B3LYP) using Gaussian 16 can map electrostatic potentials and Fukui indices to predict regioselectivity in Suzuki-Miyaura or Ullmann couplings .
Q. What strategies resolve contradictions in biological activity data for this compound across different assays?
- Methodological Answer :
- Dose-response curves : Test multiple concentrations (e.g., 0.1–100 µM) to identify non-linear effects.
- Assay interference : Rule out false positives via counter-screens (e.g., fluorescence quenching in luciferase assays).
- SAR analysis : Compare analogs (e.g., 2-bromo or 4-CF3 derivatives) to isolate substituent-specific effects .
Q. How can molecular docking elucidate the interaction of this compound with biological targets like cytochrome P450 enzymes?
- Methodological Answer :
- Use AutoDock Vina or Schrödinger Suite to model ligand-enzyme binding.
- Parameterize halogen bonds (Cl/F) using the XBScore force field.
- Validate docking poses with molecular dynamics (MD) simulations (e.g., GROMACS ) over 100 ns trajectories .
Q. What environmental fate studies are applicable to assess the persistence of this compound in aqueous systems?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
